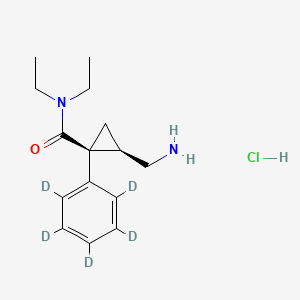
Milnacipran-d5 ((1S-cis) hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milnacipran-d5 ((1S-cis) hydrochloride) is a deuterium-labeled version of Milnacipran ((1S-cis) hydrochloride). Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of fibromyalgia and major depressive disorder . The deuterium labeling in Milnacipran-d5 is used to study the pharmacokinetic and metabolic profiles of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
Milnacipran-d5 ((1S-cis) hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Milnacipran molecule. The synthetic route involves the deuteration of specific hydrogen atoms in the Milnacipran structure . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Milnacipran-d5 ((1S-cis) hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Milnacipran-d5 ((1S-cis) hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Milnacipran-d5 ((1S-cis) hydrochloride) is used extensively in scientific research, including:
Mechanism of Action
Milnacipran-d5 ((1S-cis) hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This dual reuptake inhibition helps alleviate symptoms of fibromyalgia and depression by modulating pain signals and mood regulation pathways . The molecular targets include serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Levomilnacipran: Another SNRI with a similar mechanism of action but different pharmacokinetic properties.
Duloxetine: An SNRI used for the treatment of depression and anxiety disorders.
Venlafaxine: An SNRI used for the treatment of major depressive disorder and generalized anxiety disorder.
Uniqueness
Milnacipran-d5 ((1S-cis) hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic stability and reduce the rate of drug metabolism, leading to prolonged drug action and reduced side effects .
Properties
Molecular Formula |
C15H23ClN2O |
|---|---|
Molecular Weight |
287.84 g/mol |
IUPAC Name |
(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i5D,6D,7D,8D,9D; |
InChI Key |
XNCDYJFPRPDERF-LQYBUWPNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@]2(C[C@H]2CN)C(=O)N(CC)CC)[2H])[2H].Cl |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















